Extended Elimination Half-Life of Hydroflumethiazide vs. Hydrochlorothiazide Enables Less Frequent Dosing Regimens in PK/PD Models
Hydroflumethiazide demonstrates a significantly longer elimination half-life compared to hydrochlorothiazide in healthy subjects, supporting its use in studies requiring sustained diuretic action or less frequent administration. This is a direct, quantified difference in pharmacokinetic behavior. [1]
| Evidence Dimension | Elimination half-life (t½) in healthy subjects |
|---|---|
| Target Compound Data | Approximately 17 hours |
| Comparator Or Baseline | Hydrochlorothiazide: Approximately 10 hours |
| Quantified Difference | Hydroflumethiazide half-life is ~70% longer |
| Conditions | Human subjects with normal renal function; data aggregated from clinical pharmacokinetic review. |
Why This Matters
For researchers designing PK/PD studies, a longer half-life translates to sustained target engagement and potentially different washout periods, making hydroflumethiazide a superior choice over hydrochlorothiazide for protocols requiring once-daily or less frequent dosing simulation.
- [1] Beermann B, Groschinsky-Grind M. Clinical Pharmacokinetics of Diuretics. Clinical Pharmacokinetics. 1980;5(3):221-245. View Source
